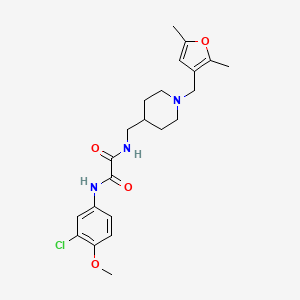
2-(Ethylsulfanyl)-1,1-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-1,1-dimethoxyethane, also known as ethylsulfanyl dimethoxyethane (ESDME), is an organic compound with a molecular formula of C5H12OS2. It is a colorless liquid at room temperature and is used in various scientific applications. ESDME is a versatile compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
ESDME is widely used in scientific research, as it is a versatile compound with a wide range of applications. It is used in synthetic chemistry, biochemistry and pharmaceuticals, as well as in the production of drugs and other chemicals. In synthetic chemistry, ESDME is used as a solvent and as a reagent for the synthesis of various compounds. In biochemistry, it is used in the production of enzymes and other proteins, as well as in the study of their structure and function. In pharmaceuticals, it is used in the production of drugs and other chemicals.
Mechanism of Action
The mechanism of action of ESDME is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, as well as in the production of enzymes and other proteins. It is also believed that the compound has a role in the regulation of metabolic pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESDME are not fully understood. However, it is believed that the compound may have a role in the regulation of metabolic pathways in cells. It has also been suggested that the compound may have an effect on the activity of enzymes and other proteins, as well as on the production of drugs and other chemicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ESDME in lab experiments is its low toxicity. The compound is non-toxic and has a low volatility, making it safe to use in a laboratory setting. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for ESDME research. These include further research into the compound's mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into the compound's potential applications in synthetic chemistry, biochemistry, and pharmaceuticals. Finally, further research could be conducted into the compound's potential toxicity and its potential uses as a solvent and reagent.
Synthesis Methods
ESDME can be synthesized from 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride and dimethoxyethane using a two-step process. In the first step, 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride is reacted with dimethoxyethane in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide. This reaction produces 2-(Ethylsulfanyl)-1,1-dimethoxyethanel dimethoxyethane and sodium chloride as a by-product. In the second step, the sodium chloride is removed by distillation.
properties
IUPAC Name |
2-ethylsulfanyl-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAMUCJJKKTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-1,1-dimethoxyethane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

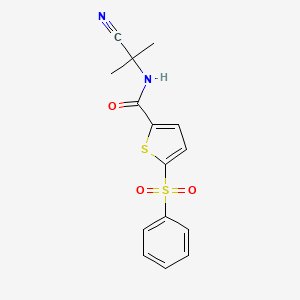
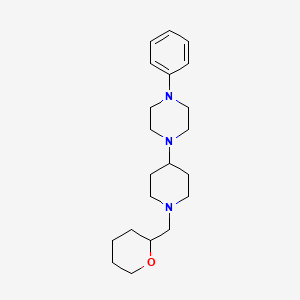
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)
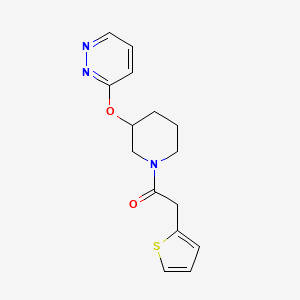
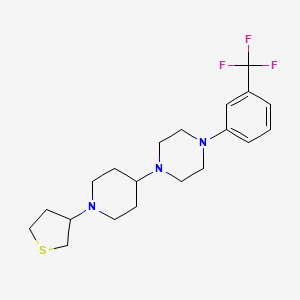
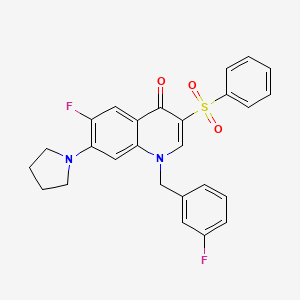
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)

![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2389818.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)
